molecular formula C7H11ClN2O B1383759 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride CAS No. 2031269-22-2

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride

Cat. No.: B1383759
CAS No.: 2031269-22-2
M. Wt: 174.63 g/mol
InChI Key: CVXBDZARZLDBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride typically involves the reaction of piperazine with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its propargyl group, which provides specific reactivity and the ability to form covalent bonds with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperazine core with a propargyl substituent, which is significant for its reactivity and interaction with biological targets. The molecular formula is C10H12ClN3OC_{10}H_{12}ClN_3O, and it exhibits properties that facilitate interaction with various macromolecules, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is crucial for its potential use in treating diseases where enzyme modulation is beneficial.
  • Receptor Binding : It has been shown to interact with specific receptors, potentially influencing various signaling pathways within cells. This interaction can lead to alterations in cellular functions, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : It demonstrated significant activity against Staphylococcus aureus and Listeria monocytogenes.
  • Gram-negative bacteria : The compound also exhibited activity against Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing superior potency compared to traditional antibiotics like ampicillin .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Listeria monocytogenes16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

Studies have suggested that this compound may have anticancer properties. Its ability to cross the blood-brain barrier makes it particularly interesting for targeting central nervous system tumors. Preliminary data indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

A recent study explored the synthesis and biological evaluation of piperazine derivatives, including this compound. The study found that modifications to the piperazine structure could enhance antibacterial activity while maintaining low toxicity towards mammalian cells. Hemolytic assays indicated that even at high concentrations, the compound showed minimal hemolytic activity, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparative analyses with structurally related compounds reveal distinct biological profiles:

  • 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride : Similar piperazine core but differing substituents result in different reactivity and biological effects.
  • Methyl 1-prop-2-yn-1-yl-indole derivatives : These compounds exhibit unique biological activities due to the presence of an indole ring, which influences their pharmacodynamics compared to piperazine derivatives .

Properties

IUPAC Name

1-prop-2-ynylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h1,8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXBDZARZLDBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-22-2
Record name 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Reactant of Route 3
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Reactant of Route 4
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Reactant of Route 5
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Reactant of Route 6
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.